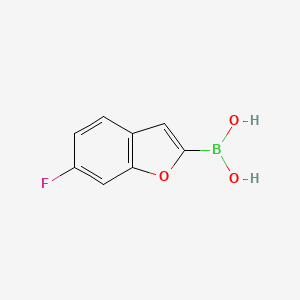

(6-Fluoro-1-benzofuran-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

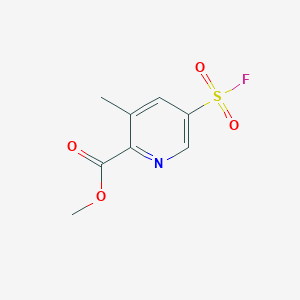

“(6-Fluoro-1-benzofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 1800231-48-4 . It has a molecular weight of 179.94 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of boronic acids like “this compound” is often associated with Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The IUPAC name of this compound is (6-fluorobenzofuran-2-yl)boronic acid . The InChI code is 1S/C8H6BFO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 179.94 .Applications De Recherche Scientifique

Nickel-Catalyzed Boron Insertion into Benzofurans

A study by Saito et al. (2016) demonstrated the use of nickel-NHC catalysis for the insertion of a boron atom into the C2-O bond of benzofurans, including fluoro-substituted variants. This method preserves functional groups such as fluoro, methoxy, and ester, proving the versatility of (6-Fluoro-1-benzofuran-2-yl)boronic acid as a building block in organic synthesis (Saito, Otsuka, Nogi, & Yorimitsu, 2016).

Fluorescence Assay for Amines

Tange et al. (2021) developed a simple fluorescence assay for amines using benzofuran-2-boronic acid, which upon dimerization in the presence of palladium catalyst and amine, becomes highly fluorescent. This showcases an analytical application of boronic acid derivatives in detecting amines, including triethylamine, with high sensitivity (Tange, Higashi, Kishikawa, & Kuroda, 2021).

Influence of Fluorine Substituents

Research by Gozdalik et al. (2017) focused on the influence of fluorine substituents on the properties of phenylboronic compounds, highlighting how the electron-withdrawing character of fluorine affects the Lewis acidity, hydrolytic stability, and spectroscopic properties of fluoro-substituted boronic acids and their derivatives. This study underscores the chemical behavior and application potential of fluorinated boronic acids in various domains (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Suzuki Cross-Coupling for Fluorescent Coumarin Derivatives

Zen et al. (2014) reported the synthesis of novel fluorescent coumarin derivatives through Suzuki–Miyaura cross-coupling, employing this compound as a reactant. This highlights its application in creating fluorescent materials with potential use in sensing and imaging technologies (Zen, Aylott, & Chan, 2014).

Fluorescent Sensor for Palladium

A study by Higashi et al. (2017) utilized benzofuran-2-boronic acid as a fluorescent sensor for the detection of palladium ions. This application leverages the ability of boronic acids to undergo transformation in the presence of metal ions, offering a pathway for developing sensitive and selective sensors for metal ion detection (Higashi, Kishikawa, Ohyama, & Kuroda, 2017).

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.

Result of Action

The molecular and cellular effects of (6-Fluoro-1-benzofuran-2-yl)boronic acid’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the reaction conditions can significantly impact the compound’s effectiveness . Additionally, the compound should be stored away from water/moisture and oxidizing agents to maintain its stability .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Propriétés

IUPAC Name |

(6-fluoro-1-benzofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYHKEUYLACLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=C(C=C2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1800231-48-4 |

Source

|

| Record name | (6-fluoro-1-benzofuran-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)

![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)

![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)

![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)